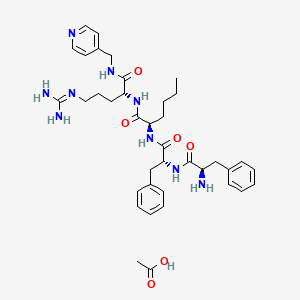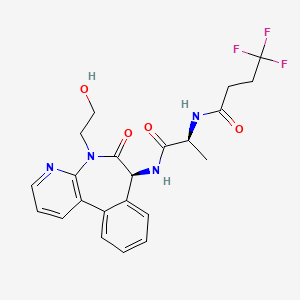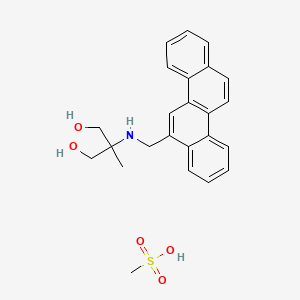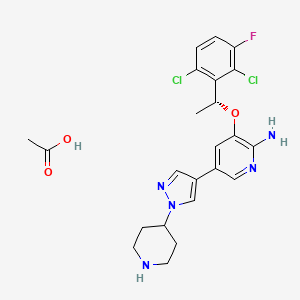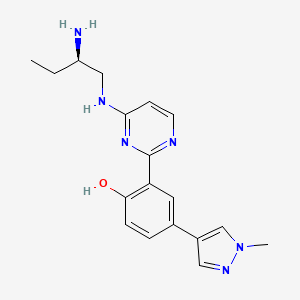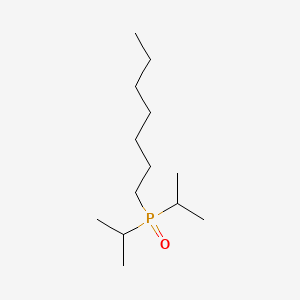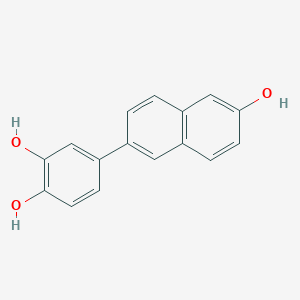![molecular formula C46H63ClN8O12 B606881 (2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide CAS No. 866718-63-0](/img/structure/B606881.png)
(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanopeptolin 954 is a chlorine-containing chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Derivatives
Studies on chemical compounds similar to the specified complex molecule have focused on transformations and derivative formations. For instance, Stoodley and Whitehouse (1974) explored the mechanism of degradation of benzylpenicillinic acid, leading to various derivative formations (Stoodley & Whitehouse, 1974). Similarly, a study by Jacquinet and Sinaÿ (1974) involved the synthesis and mercaptolysis of methyl-2-acetamido-5,6-di-O-benzyl-2-deoxy-3-O-[d-1-(methoxycarbonyl)ethyl]-β-d-glucofuranoside, a process essential in understanding the transformations of similar complex molecules (Jacquinet & Sinaÿ, 1974).
Radiosynthesis and Molecular Applications
The radiosynthesis of complex molecules, including chloroacetanilide herbicides, offers insights into the applications of similar compounds in studying metabolism and mode of action. Latli and Casida (1995) described the radiosynthesis of [phenyl-4-3H] acetochlor, highlighting the importance of these methods in pharmacological research (Latli & Casida, 1995).
Synthesis and Pharmacological Activities
The synthesis of derivatives and investigation of their pharmacological activities are crucial in understanding the potential applications of complex compounds. For example, Horton, Sorenson, and Weckerle (1977) focused on the preparation of 3-amino-2,3,6-trideoxy-D-arabino-hexose hydrochloride, a process that is essential in drug development (Horton, Sorenson, & Weckerle, 1977).
Application in Green Chemistry
The development of environmentally friendly synthesis methods for analogues of known drugs, such as the work done by Dathu Reddy, Venkata Ramana Reddy, and Dubey (2014), is an important aspect of research on complex compounds. Their work on the synthesis of paracetamol analogues emphasizes the role of green chemistry in pharmaceutical research (Dathu Reddy, Venkata Ramana Reddy, & Dubey, 2014).
Eigenschaften
CAS-Nummer |
866718-63-0 |
|---|---|
Produktname |
(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide |
Molekularformel |
C46H63ClN8O12 |
Molekulargewicht |
955.5 |
IUPAC-Name |
(2S)-2-acetamido-N1-((2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-(3-chloro-4-hydroxybenzyl)-21-hydroxy-15-isobutyl-8-isopropyl-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentaazabicyclo[16.3.1]docosan-12-yl)pentanediamide |
InChI |
InChI=1S/C46H63ClN8O12/c1-23(2)19-32-41(61)50-31-15-18-37(59)55(44(31)64)34(21-27-11-9-8-10-12-27)45(65)54(7)33(22-28-13-16-35(57)29(47)20-28)42(62)52-38(24(3)4)46(66)67-25(5)39(43(63)51-32)53-40(60)30(49-26(6)56)14-17-36(48)58/h8-13,16,20,23-25,30-34,37-39,57,59H,14-15,17-19,21-22H2,1-7H3,(H2,48,58)(H,49,56)(H,50,61)(H,51,63)(H,52,62)(H,53,60)/t25-,30-,31+,32-,33-,34-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
JECPFNPTJNKMMN-LJHWZSARSA-N |
SMILES |
CC(C[C@@H]1NC([C@H]([C@@H](OC([C@H](C(C)C)NC([C@@H](N(C([C@@H](N2[C@H](CC[C@H](C2=O)NC1=O)O)Cc3ccccc3)=O)C)Cc4cc(Cl)c(O)cc4)=O)=O)C)NC([C@@H](NC(C)=O)CCC(N)=O)=O)=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cyanopeptolin 954; Cyanopeptolin-954; Cyanopeptolin954; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)

![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)
![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)
